Parp10/15-IN-3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Parp10/15-IN-3: is a potent dual inhibitor of poly(ADP-ribose) polymerase 10 (PARP10) and poly(ADP-ribose) polymerase 15 (PARP15). These enzymes play crucial roles in DNA repair and cellular stress responses. This compound has shown promise in scientific research due to its ability to inhibit these enzymes, making it a valuable tool in studying cellular processes and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Parp10/15-IN-3 typically involves multi-step organic synthesis techniques. The exact synthetic route can vary, but it generally includes the following steps:

Starting Materials: : The synthesis begins with readily available starting materials, such as aromatic compounds and amine derivatives.

Formation of Key Intermediates: : Key intermediates are formed through reactions such as nitration, reduction, and acylation.

Coupling Reactions: : The intermediates are then coupled using reagents like coupling agents (e.g., EDC, HATU) to form the core structure of this compound.

Final Steps: : The final steps often involve purification techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This requires careful optimization of reaction conditions to ensure consistency and yield. Large-scale reactors and automated systems are often used to maintain the quality and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Parp10/15-IN-3 undergoes various chemical reactions, including:

Oxidation: : this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: : Various nucleophiles (e.g., amines, alcohols) and leaving groups (e.g., halides)

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Applications De Recherche Scientifique

PARP10/15-IN-3 is a dual inhibitor of poly(ADP-ribose) polymerase 10 (PARP10) and poly(ADP-ribose) polymerase 15 (PARP15), enzymes involved in DNA repair and cellular stress responses. As an investigational tool, this compound has applications across various fields, especially in cancer research, where it can sensitize cancer cells to chemotherapy and radiotherapy.

Role in DNA Repair

PARP10 is involved in the repair of nascent strand DNA gaps . It interacts with the ubiquitin ligase RAD18 and recruits it to these structures, which results in the ubiquitination of the replication factor PCNA . PCNA ubiquitination, in turn, recruits the TLS polymerase REV1 for gap filling . PARP10 promotes genomic stability in BRCA-deficient cells .

Impact on Cellular Pathways

Studies indicate that this compound interacts with various cellular pathways. PARP10 mediates mono-ADP-ribosylation of Aurora-A, regulating mitotic progression . PARP10 also interacts with ubiquitinated PCNA, promoting the recruitment of TLS polymerases to stalled replication forks, which results in DNA lesion bypass and alleviating replication stress .

Impact on PARP10 protein levels and MARylation

In cell-based experiments, a dose-dependent decrease in PARP10 MARylation is accompanied by a dose-dependent increase in PARP10 protein levels .

This compound Compared to Similar Compounds

| Compound Name | Target Enzymes | IC50 Values (µM) | Unique Features |

|---|---|---|---|

| Parp10-IN-3 | Poly(ADP-ribose) polymerase 10 | 0.14 | Selective for PARP10 |

| Parp14-IN-1 | Poly(ADP-ribose) polymerase 14 | 0.20 | Selective for PARP14 |

| OUL35 | Poly(ADP-ribose) polymerases | 0.25 | Selective for PARP10 with cell permeability |

| Talazoparib | Poly(ADP-ribose) polymerase 1 | 0.03 | Broad-spectrum PARP inhibitor used in clinical settings |

| This compound | Poly(ADP-ribose) polymerase 10 and 15 | N/A | Dual inhibition profile against both PARP10 and PARP15 |

Cancer Treatment

By inhibiting PARP10 and PARP15, this compound can sensitize cancer cells to chemotherapy and radiotherapy. PARP10 inactivation potentiates gap accumulations and cytotoxicity in BRCA-deficient cells .

Other Potential Applications

Mécanisme D'action

Parp10/15-IN-3 exerts its effects by inhibiting the activity of PARP10 and PARP15. These enzymes are involved in the ADP-ribosylation of target proteins, which is crucial for DNA repair and cellular stress responses. By inhibiting these enzymes, this compound disrupts these processes, leading to increased cellular stress and potential cell death.

Molecular Targets and Pathways

PARP10 and PARP15: : The primary molecular targets of this compound.

DNA Repair Pathways: : Inhibition of PARP enzymes affects DNA repair mechanisms, leading to accumulation of DNA damage.

Cell Death Pathways: : Increased cellular stress can trigger apoptosis (programmed cell death).

Comparaison Avec Des Composés Similaires

Parp10/15-IN-3 is compared with other PARP inhibitors, such as Olaparib, Rucaparib, and Niraparib

Similar Compounds

Olaparib: : Targets PARP1 and PARP2.

Rucaparib: : Targets PARP1 and PARP2.

Niraparib: : Targets PARP1 and PARP2.

OUL232: : Targets PARP7, PARP10, PARP11, PARP12, PARP14, and PARP15.

Activité Biologique

PARP10/15-IN-3 is a dual inhibitor targeting PARP10 and PARP15, two members of the poly(ADP-ribose) polymerase (PARP) family. These enzymes play critical roles in cellular processes such as DNA repair, cell cycle regulation, and apoptosis. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in cancer treatment where PARP enzymes are often implicated.

This compound (Compound 8a) exhibits potent inhibitory activity against both PARP10 and PARP15, with IC50 values of 0.14 µM and 0.40 µM, respectively . This specificity indicates the compound's potential for targeted therapeutic strategies.

The mechanism by which this compound exerts its effects involves the inhibition of mono-ADP-ribosylation activities of PARP10 and PARP15. These enzymes are involved in various cellular functions, including the repair of single-strand DNA breaks and the regulation of cellular stress responses.

Key Findings

- PARP10's Role in DNA Repair : Research indicates that PARP10 is recruited to nascent strand DNA gaps, promoting their repair through interactions with the ubiquitin ligase RAD18, which leads to the ubiquitination of PCNA (proliferating cell nuclear antigen) . This process is crucial for maintaining genomic stability, especially in BRCA-deficient cells where PARP10 activity compensates for defective homologous recombination repair mechanisms.

- PARP15's Dimerization Requirement : Studies show that PARP15 requires dimerization for its catalytic activity. The ART domain of PARP15 forms homodimers that are essential for its function in ADP-ribosylation . Inhibition by this compound could disrupt this dimerization, leading to decreased enzymatic activity.

Research Studies

Several studies have investigated the biological activity of this compound:

Case Studies

- BRCA-deficient Cell Lines : In a study involving BRCA2-knockout HeLa cells, treatment with OUL35 (a related compound) resulted in increased ssDNA gap formation, indicating that inhibiting PARP10 compromises DNA repair mechanisms . This suggests that this compound could similarly affect genomic stability in these cells.

- Tumor Models : Overexpression of PARP10 has been observed in various tumors (20-30% of breast and ovarian cancers), indicating its potential role in tumorigenesis . Targeting this enzyme with inhibitors like this compound may offer a novel therapeutic strategy in oncology.

Propriétés

Formule moléculaire |

C15H18N2O3 |

|---|---|

Poids moléculaire |

274.31 g/mol |

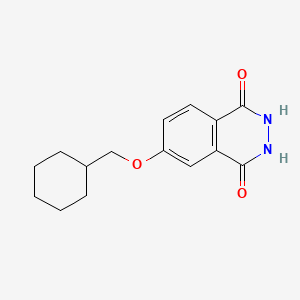

Nom IUPAC |

6-(cyclohexylmethoxy)-2,3-dihydrophthalazine-1,4-dione |

InChI |

InChI=1S/C15H18N2O3/c18-14-12-7-6-11(8-13(12)15(19)17-16-14)20-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,18)(H,17,19) |

Clé InChI |

PCAWJIMDNGAMRA-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)COC2=CC3=C(C=C2)C(=O)NNC3=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.